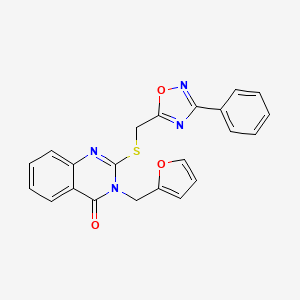![molecular formula C18H20ClN5O3 B2705437 2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1903086-79-2](/img/structure/B2705437.png)
2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is a complex organic molecule that features a combination of pyridine, tetrahydrofuran, pyrimidine, and piperazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is chlorinated at the 5-position.
Attachment of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced via an etherification reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized and functionalized with a pyrimidine group.
Coupling Reaction: The final step involves coupling the functionalized pyridine and piperazine rings to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran group can be oxidized to form a lactone.
Reduction: The pyridine ring can be reduced to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine: Similar compounds may include those with variations in the substituents on the pyridine, tetrahydrofuran, pyrimidine, or piperazine rings.
Uniqueness
Structural Features: The unique combination of functional groups in this compound may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c19-15-10-13(11-22-16(15)27-14-2-9-26-12-14)17(25)23-5-7-24(8-6-23)18-20-3-1-4-21-18/h1,3-4,10-11,14H,2,5-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPNOQZUNFOCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
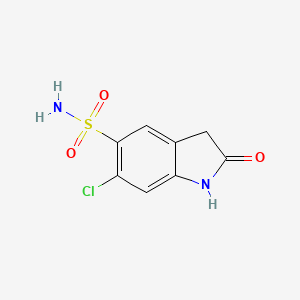
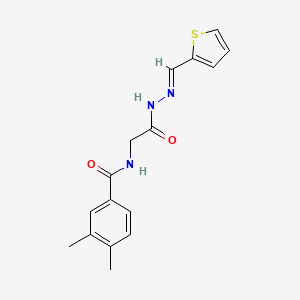
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one](/img/structure/B2705358.png)
![2-Amino-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2705360.png)
![6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2705362.png)
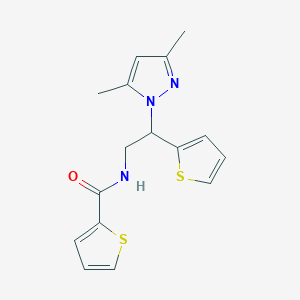
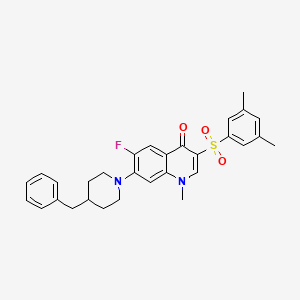
![(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2705368.png)
![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705369.png)
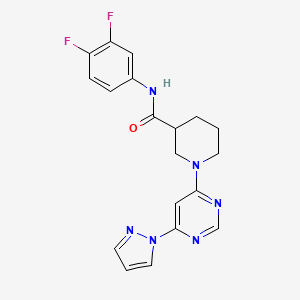
![{6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2705372.png)
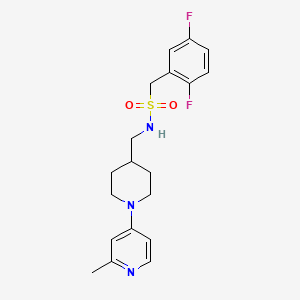
![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)
